![molecular formula C14H25NO2 B1460881 3-Cyclohexyl-1-(4-hydroxypiperidin-1-yl)propan-1-one CAS No. 1090467-63-2](/img/structure/B1460881.png)
3-Cyclohexyl-1-(4-hydroxypiperidin-1-yl)propan-1-one
Overview
Description
The compound “3-Cyclohexyl-1-(4-hydroxypiperidin-1-yl)propan-1-one” is likely to be an organic compound containing a cyclohexyl group, a hydroxypiperidinyl group, and a propanone group . The exact properties and uses of this compound would depend on the specific arrangement of these groups in the molecule.
Molecular Structure Analysis
The molecular structure of this compound would include a cyclohexyl ring, a piperidine ring with a hydroxyl group at the 4-position, and a propanone group. The exact structure would depend on the specific arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of the cyclohexyl, hydroxypiperidinyl, and propanone groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Catalytic Oxidation
Recent advances in the catalytic oxidation of cyclohexene, a structurally related compound, highlight the importance of selective oxidation reactions. Such reactions are valuable for both academic and industrial applications, leading to products like cyclohexanone and cyclohexanol, which are key intermediates in the chemical industry. The controllable oxidation of cyclohexene illustrates the potential of similar compounds for selective catalysis, emphasizing the significance of research in this area for developing synthetically valuable processes (Cao et al., 2018).
Volatile Organic Compounds (VOCs) in Medical Research
VOCs, including similar compounds, have been explored as non-invasive biomarkers for diagnosing and monitoring diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). The detection of specific VOCs in breath and fecal samples offers promising avenues for personalized medicine, highlighting the potential of compounds like 3-Cyclohexyl-1-(4-hydroxypiperidin-1-yl)propan-1-one in medical research (Van Malderen et al., 2020).
Novel Opioid Substances
Research on novel psychoactive substances, such as MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine), provides insights into the potential applications of related compounds in understanding opioid-like effects. Although focusing on MT-45, this research area underlines the importance of studying the desired and unwanted effects of novel compounds, their potential for dependency, and their interactions with opioid receptors, suggesting the relevance of similar compounds for pharmaceutical research (Siddiqi et al., 2015).
Mechanism of Action
The mechanism of action of this compound would depend on its specific use. Without more information, it’s difficult to provide a detailed analysis.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclohexyl-1-(4-hydroxypiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-13-8-10-15(11-9-13)14(17)7-6-12-4-2-1-3-5-12/h12-13,16H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTDZGFWDANSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(4-hydroxypiperidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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